

An In-Depth Technical Guide to the Structure of Azido-PEG6-CH₂COOH

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Compound of Interest

Compound Name: Azido-PEG6-CH₂COOH

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Introduction

Azido-PEG6-CH₂COOH is a heterobifunctional polyethylene glycol (PEG) linker extensively utilized in bioconjugation, drug delivery systems, and nanotechnology. Its structure is meticulously designed to provide a versatile platform for covalently linking different molecular entities. This guide elucidates the molecular architecture of **Azido-PEG6-CH₂COOH**, detailing its functional components and their significance in scientific research and development.

Molecular Structure and Functional Components

Azido-PEG6-CH₂COOH is comprised of three key functional moieties: a terminal azido group (N₃), a hexaethylene glycol (PEG6) spacer, and a carboxymethyl (-CH₂COOH) group. This trifunctional arrangement imparts unique chemical reactivity and physical properties to the molecule.

- **Azido Group (N₃):** Positioned at one terminus, the azido group is a cornerstone of "click chemistry." It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These reactions are highly efficient, specific, and biocompatible, enabling the straightforward conjugation of the PEG linker to molecules bearing alkyne, BCN, or DBCO functionalities.[2][3]

- Hexaethylene Glycol (PEG6) Spacer: The core of the molecule is a chain of six repeating ethylene glycol units. This PEG spacer is critical for several reasons:
 - Increased Solubility: The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of the molecule and any conjugate it is attached to.[4]
 - Biocompatibility and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, is a well-established method to increase the stability of proteins and peptides, while also reducing their immunogenicity.[5]
 - Flexible Spacer: The length and flexibility of the PEG6 chain act as a spacer arm, mitigating steric hindrance between the conjugated molecules and preserving their biological activity.
- Carboxymethyl Group (-CH₂COOH): At the opposite end of the PEG chain is a carboxylic acid functional group. This group can be activated to form a stable amide bond with primary amine groups found in proteins, peptides, and other amine-containing molecules. This reaction is typically facilitated by activating agents such as EDC or HATU.

Quantitative Data

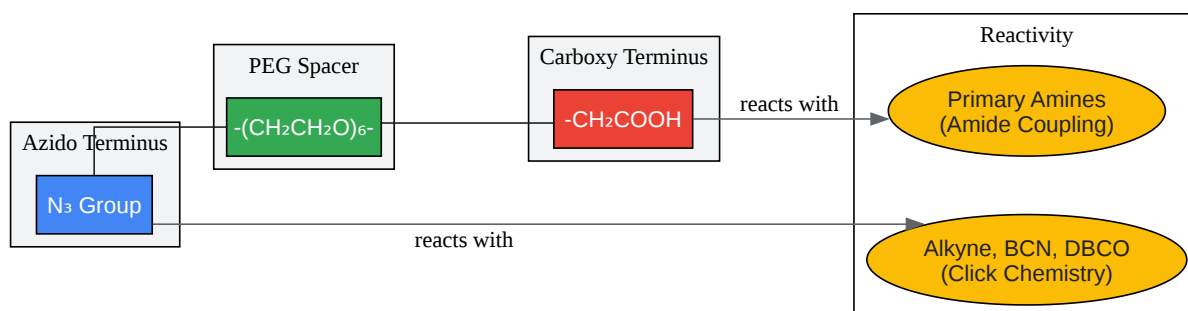
The physicochemical properties of **Azido-PEG6-CH₂COOH** are summarized in the table below. Note that slight variations in molecular weight and formula may exist between different commercial sources.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₇ N ₃ O ₈	
Molecular Weight	365.38 g/mol	
CAS Number	880129-82-8	
Purity	Typically ≥95%	
Solubility	Soluble in water, DMSO, DMF, DCM	
Appearance	Varies (often a solid or oil)	
Storage Conditions	Recommended at -20°C for long-term storage	

Note: Some sources may cite a different molecular formula and weight, such as C₁₅H₂₉N₃O₈ and 379.41 g/mol, respectively, for a related compound sometimes referred to as Azido-PEG6-acid. It is crucial to verify the specific structure from the supplier.

Logical Structure and Reactivity

The logical relationship between the functional groups of **Azido-PEG6-CH₂COOH** dictates its utility as a crosslinking agent. The diagram below illustrates this relationship, showcasing the distinct reactive ends and the central spacer unit.



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Caption: Logical structure of **Azido-PEG6-CH₂COOH**.

Experimental Protocols: General Methodologies for Bioconjugation

The bifunctional nature of **Azido-PEG6-CH₂COOH** allows for two distinct conjugation strategies. The following are generalized protocols for its use.

Protocol 1: Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the conjugation of the carboxylic acid terminus to a primary amine-containing molecule (e.g., a protein).

- **Dissolution:** Dissolve **Azido-PEG6-CH₂COOH** in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
- **Activation:** Add an activating agent (e.g., a 1.1 to 1.5 molar excess of EDC/NHS or HATU) to the solution. Allow the reaction to proceed for 15-30 minutes at room temperature to form an active ester.
- **Conjugation:** Add the amine-containing molecule, dissolved in a suitable buffer (typically a phosphate or bicarbonate buffer with a pH of 7.2-8.5), to the activated PEG linker solution.
- **Reaction:** Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- **Purification:** Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size exclusion or ion-exchange chromatography) to remove unreacted reagents.

Protocol 2: Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azido group and an alkyne-functionalized molecule.

- **Reagent Preparation:**

- Dissolve the azido-PEGylated molecule (from Protocol 1) in a suitable solvent mixture (e.g., water/t-butanol).
- Dissolve the alkyne-containing molecule in the same solvent.
- Prepare fresh solutions of a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a copper ligand (e.g., TBTA).
- Reaction Mixture: Combine the azido-PEGylated molecule and the alkyne-containing molecule. Add the copper(I) source and ligand to catalyze the reaction.
- Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
- Purification: Purify the final conjugate using methods like dialysis, size exclusion chromatography, or affinity chromatography to remove the copper catalyst and other byproducts.

Applications in Research and Drug Development

Azido-PEG6-CH₂COOH is a valuable tool in various advanced applications:

- PROTACs: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.
- Drug Delivery: It is used to conjugate drugs to targeting ligands or nanoparticles, improving their solubility, stability, and pharmacokinetic profiles.
- Surface Modification: The linker can be used to modify surfaces for cell culture or to create functional coatings on materials.
- Peptide and Protein Modification: It enables the site-specific modification of peptides and proteins for various research purposes.

In summary, the well-defined structure of **Azido-PEG6-CH₂COOH**, with its distinct reactive termini and a biocompatible PEG spacer, makes it an indispensable reagent for creating complex and functional biomolecular constructs.

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